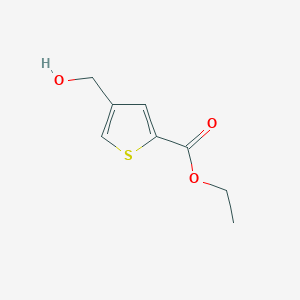

Ethyl 4-(hydroxymethyl)thiophene-2-carboxylate

Description

Ethyl 4-(hydroxymethyl)thiophene-2-carboxylate is a thiophene derivative featuring a hydroxymethyl group at the 4-position and an ethyl ester at the 2-position of the heterocyclic ring. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and materials chemistry, due to its reactive hydroxymethyl group, which can undergo oxidation, esterification, or coupling reactions.

Properties

IUPAC Name |

ethyl 4-(hydroxymethyl)thiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3S/c1-2-11-8(10)7-3-6(4-9)5-12-7/h3,5,9H,2,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDFKZHOUFNCVLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CS1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30596289 | |

| Record name | Ethyl 4-(hydroxymethyl)thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30596289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14300-61-9 | |

| Record name | Ethyl 4-(hydroxymethyl)thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30596289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(hydroxymethyl)thiophene-2-carboxylate can be achieved through several synthetic routes. One common method involves the reaction of thiophene-2-carboxylic acid with ethyl chloroformate in the presence of a base such as triethylamine. This reaction forms the ethyl ester derivative. Subsequently, the hydroxymethyl group can be introduced at the 4-position through a formylation reaction using formaldehyde and a suitable catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis. Additionally, purification techniques like recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(hydroxymethyl)thiophene-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The thiophene ring can undergo electrophilic substitution reactions, where the hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Electrophilic reagents like bromine or chlorinating agents in the presence of a catalyst.

Major Products Formed

Oxidation: 4-(Carboxymethyl)thiophene-2-carboxylic acid.

Reduction: Ethyl 4-(hydroxymethyl)thiophene-2-methanol.

Substitution: Various substituted thiophene derivatives depending on the electrophile used.

Scientific Research Applications

Organic Synthesis

Ethyl 4-(hydroxymethyl)thiophene-2-carboxylate serves as a crucial intermediate in the synthesis of more complex thiophene derivatives. These derivatives are valuable in the development of organic electronic materials, such as organic photovoltaics and field-effect transistors. The compound's ability to undergo various chemical transformations makes it a key player in synthetic pathways aimed at creating novel functional materials.

Table 1: Comparison of Thiophene Derivatives

| Compound Name | Key Features | Uniqueness |

|---|---|---|

| Ethyl thiophene-2-carboxylate | Lacks the hydroxymethyl group | Less versatile in reactions compared to this compound |

| Mthis compound | Similar structure but has a methyl ester | Affects reactivity and solubility differently |

| Thiophene-2-carboxylic acid | Lacks both ethyl ester and hydroxymethyl groups | Limited applications; less functional diversity |

Medicinal Chemistry

Research has indicated that this compound exhibits notable biological activities, including antimicrobial and anti-inflammatory properties. The compound's biological efficacy is attributed to its ability to form hydrogen bonds through the hydroxymethyl group and engage in π-π interactions via the thiophene ring. These interactions may enhance its binding affinity to biological targets, potentially modulating enzyme activity or receptor binding.

Case Studies on Biological Applications

- Antimicrobial Activity : Studies have shown that derivatives of thiophene compounds can inhibit the growth of various bacterial strains. This compound has been tested for its effectiveness against pathogens, demonstrating promising results that warrant further investigation.

- Anti-inflammatory Properties : The compound's potential to reduce inflammation has been explored through in vitro assays, suggesting mechanisms involving the inhibition of pro-inflammatory cytokines. This opens avenues for developing new therapeutic agents targeting inflammatory diseases.

- Cancer Research : Patents have highlighted the use of substituted thiophenes, including this compound, as anti-cancer agents. The compound may act on pathways mediated by proteins such as Akt and PKA, which are crucial in tumor growth regulation . Clinical studies are needed to validate these findings and assess their therapeutic potential.

Industrial Applications

In an industrial context, this compound can be synthesized using continuous flow processes that ensure high yield and purity. Automated reactors provide precise control over reaction conditions, while purification techniques such as recrystallization and chromatography are employed to isolate the final product efficiently.

Mechanism of Action

The mechanism of action of ethyl 4-(hydroxymethyl)thiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxymethyl group can form hydrogen bonds with biological targets, while the thiophene ring can participate in π-π interactions. These interactions can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Thiophene Derivatives

Structural and Functional Group Analysis

The following table highlights key structural differences and similarities between Ethyl 4-(hydroxymethyl)thiophene-2-carboxylate and related compounds:

*Calculated based on molecular formula C₈H₁₀O₃S.

Key Observations:

- Hydroxymethyl Group Reactivity: The target compound’s hydroxymethyl group distinguishes it from analogs with electron-withdrawing groups (e.g., chloro, cyano) or bulky aromatic substituents . This group enables facile functionalization, unlike sulfonamide or amino derivatives, which require specific coupling conditions .

- Electronic Effects: Chlorophenyl and cyanoacetyl substituents (e.g., ) impart electron-withdrawing effects, altering electrophilic substitution patterns compared to the electron-donating hydroxymethyl group.

Physical and Analytical Properties

- Melting Points: Benzo[b]thiophene derivatives (e.g., ) exhibit higher melting points (174–178°C) due to extended aromaticity, whereas amino-substituted thiophenes (e.g., ) may have lower melting points (~100–150°C, inferred from analogs).

- Chromatographic Behavior : HPLC methods for related compounds (e.g., ) use C18 columns with UV detection, suggesting similar protocols could resolve the target compound’s impurities.

Biological Activity

Ethyl 4-(hydroxymethyl)thiophene-2-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial and anti-inflammatory properties, and discusses its mechanisms of action, applications in drug development, and relevant case studies.

Chemical Structure and Properties

This compound features a thiophene ring substituted with a hydroxymethyl group and an ethyl ester. The presence of the hydroxymethyl group allows for the formation of hydrogen bonds with biological targets, while the thiophene ring can engage in π-π interactions, enhancing binding affinity to various receptors and enzymes.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

- Enzyme Modulation : The compound may alter enzyme activity through competitive or non-competitive inhibition.

- Receptor Interaction : It can bind to receptors, potentially influencing signaling pathways involved in inflammation and microbial resistance.

- Hydrogen Bonding : The hydroxymethyl group facilitates hydrogen bonding with target biomolecules, enhancing the compound's efficacy.

Antimicrobial Activity

Research indicates that thiophene derivatives, including this compound, exhibit significant antimicrobial properties. A study evaluating various thiophene derivatives found that some exhibited minimum inhibitory concentrations (MICs) ranging from 4 to >64 mg/L against resistant strains such as Acinetobacter baumannii and Escherichia coli.

| Compound | MIC (mg/L) | Target Organism |

|---|---|---|

| This compound | 16 - 32 | Colistin-resistant A. baumannii |

| This compound | 8 - 32 | Colistin-resistant E. coli |

Anti-inflammatory Properties

Thiophene derivatives have also been studied for their anti-inflammatory effects. The compound's ability to modulate inflammatory pathways suggests potential therapeutic applications in treating conditions characterized by excessive inflammation .

Case Studies and Research Findings

- Antimicrobial Efficacy : A study highlighted the effectiveness of thiophene derivatives against multi-drug resistant bacteria. The results demonstrated that certain derivatives had bactericidal effects, suggesting their potential as new antimicrobial agents .

- Drug Development Potential : this compound is being investigated as a building block for drug development. Its structural features make it suitable for modifications aimed at enhancing biological activity and reducing toxicity .

- Molecular Docking Studies : Computational studies using molecular docking have shown promising binding affinities of thiophene derivatives to various biological targets, indicating their potential as lead compounds in drug discovery .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of ethyl 4-(hydroxymethyl)thiophene-2-carboxylate?

- Methodological Answer : Synthesis optimization typically involves evaluating reaction conditions such as catalysts, solvents, and temperature. For example, microwave-assisted synthesis (e.g., using ethyl bromoacetate under microwave irradiation) can enhance reaction efficiency and yield . Zinc chloride (ZnCl₂) in dioxane has been employed as a Lewis acid catalyst for similar thiophene carboxylate derivatives to facilitate cyclization or functionalization . Reaction progress should be monitored via TLC, and yields can be improved by optimizing stoichiometry and reaction time.

Q. What purification techniques are recommended for isolating this compound?

- Methodological Answer : Column chromatography using silica gel with gradients of ethyl acetate/hexane is commonly used for purification . Recrystallization from ethanol or methanol may further enhance purity. For intermediates with polar functional groups (e.g., hydroxymethyl), preparative HPLC with C18 columns can resolve closely related impurities .

Q. How should spectroscopic characterization (NMR, IR) be performed to confirm the structure of this compound?

- Methodological Answer :

- ¹H NMR : Key signals include the ethyl ester protons (δ ~1.3–1.5 ppm for CH₃, δ ~4.2–4.4 ppm for CH₂), hydroxymethyl protons (δ ~4.5–5.0 ppm, exchangeable with D₂O), and thiophene aromatic protons (δ ~6.8–7.5 ppm) .

- IR : Look for ester C=O stretching (~1700–1750 cm⁻¹), hydroxyl O-H stretching (~3200–3600 cm⁻¹), and thiophene ring vibrations (~700–800 cm⁻¹) .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z corresponding to C₉H₁₀O₃S) and fragmentation patterns should align with theoretical calculations .

Q. What safety precautions are necessary when handling this compound?

- Methodological Answer : Based on analogous thiophene derivatives, wear nitrile gloves, lab coats, and safety goggles. Avoid inhalation of dust (use fume hoods) and skin contact due to potential acute toxicity (H302/H312) . In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in nucleophilic substitutions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electron density distributions, Fukui indices, and frontier molecular orbitals to identify reactive sites. For example, the hydroxymethyl group’s oxygen atom may exhibit high electrophilicity, guiding predictions for ester hydrolysis or cross-coupling reactions . Software like Gaussian or ORCA can simulate transition states and activation energies .

Q. What crystallographic strategies resolve disorder in the crystal structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction with SHELXL refinement can address disorder. For instance, split occupancy models (e.g., 0.684:0.316 for disordered groups) and restraints on bond lengths/angles improve accuracy . The WinGX suite aids in visualizing and refining asymmetric units, particularly for thiophene rings with flexible substituents .

Q. How do structural modifications (e.g., substituting the hydroxymethyl group) impact biological activity?

- Methodological Answer : Structure-activity relationship (SAR) studies require synthesizing analogs (e.g., replacing hydroxymethyl with halides or alkyl chains) and testing against biological targets. For example, ethyl thiophene-3-carboxylate derivatives have shown activity in enzyme inhibition assays . Biological data can be correlated with computational descriptors (e.g., logP, polar surface area) to identify pharmacophoric features .

Q. How should researchers address contradictions in reported spectral data for thiophene carboxylate derivatives?

- Methodological Answer : Cross-validate data using multiple techniques (e.g., 2D NMR for ambiguous proton assignments) and compare with literature. For instance, discrepancies in ¹³C NMR chemical shifts may arise from solvent effects (CDCl₃ vs. DMSO-d₆) or tautomerism . Reproducing synthetic protocols under controlled conditions (e.g., inert atmosphere) minimizes variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.